2-[(3-Methylcyclopentyl)amino]butan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclopentyl)amino]butan-1-ol typically involves the reaction of 3-methylcyclopentylamine with butanal under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclopentyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylcyclopentyl)amino]butan-2-one.
Reduction: Formation of 2-[(3-Methylcyclopentyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methylcyclopentyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclopentyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylcyclopentyl)amino]ethanol
- 2-[(3-Methylcyclopentyl)amino]propan-1-ol
- 2-[(3-Methylcyclopentyl)amino]pentan-1-ol
Uniqueness
2-[(3-Methylcyclopentyl)amino]butan-1-ol is unique due to its specific structural features, such as the presence of a cyclopentane ring with a methyl group and an amino group attached to the butanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[(3-methylcyclopentyl)amino]butan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(7-12)11-10-5-4-8(2)6-10/h8-12H,3-7H2,1-2H3 |
InChI Key |
HZMANPGJFLPFGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCC(C1)C |
Origin of Product |
United States |
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